SohB protein is predominantly found in certain bacterial species, particularly within the genera that exhibit unique metabolic pathways. Its classification can be further detailed as follows:
SohB protein can be synthesized through various methods, including recombinant DNA technology and natural extraction from bacterial cultures. The primary methods include:
The synthesis process often involves:
The molecular structure of SohB protein reveals a complex arrangement that is crucial for its function. Key structural features include:
SohB protein participates in several biochemical reactions that are vital for cellular metabolism. Key reactions include:
The kinetics of these reactions can be studied using techniques such as:
The mechanism of action for SohB protein involves its role as a signaling molecule that modulates various cellular processes. Key aspects include:
Studies have shown that mutations in the SohB gene can lead to altered signaling responses, highlighting its importance in maintaining cellular homeostasis.
The physical properties of SohB protein include:
Key chemical properties encompass:
Analytical techniques such as mass spectrometry provide detailed information regarding molecular weight and structural integrity.
SohB protein has significant applications in various scientific fields:
The sohB protein is a bacterial periplasmic protease encoded by the sohB gene in Escherichia coli. Initially identified as a multicopy suppressor of the temperature-sensitive phenotype caused by htrA (also known as degP) mutations, it plays a critical role in cellular stress response and protein quality control. Its discovery revealed a compensatory mechanism for maintaining proteostasis when key proteolytic systems are compromised, highlighting its importance in bacterial survival under adverse conditions [1] [5].
The sohB protein was first characterized in 1991 through genetic screening studies aimed at identifying suppressors of the htrA null phenotype. E. coli mutants lacking htrA—a gene encoding a periplasmic serine protease essential for viability above 39°C—exhibited severe temperature sensitivity. Researchers discovered that introducing multicopy plasmids (30–50 copies per cell) carrying the sohB gene restored growth at high temperatures. This positioned sohB as a critical compensatory factor in proteostasis [1].
Key biochemical features of sohB were elucidated through cloning and sequencing:
Table 1: Key Biochemical Properties of sohB Protein
Property | Detail |
---|---|
Gene Location | 28 min (topA–btuR intergenic region) |
Precursor Molecular Mass | 39,474 Da |
Mature Protein Mass | 37,474 Da (after signal peptide cleavage) |
Cellular Localization | Periplasm |
Functional Homology | Protease IV (signal peptide digestion) |
Inducing Condition | htrA deficiency; elevated temperature |
These findings established sohB as a stress-responsive protease that partially compensates for HtrA’s role in degrading misfolded periplasmic proteins [1].
sohB contributes to E. coli proteostasis through three interconnected mechanisms: periplasmic proteolysis, stress response integration, and functional redundancy.
As a protease, sohB likely targets misfolded or damaged proteins accumulating in the periplasm during stress. Its homology to Protease IV suggests it cleaves specific peptide bonds, preventing toxic aggregates. This function parallels DegP (HtrA) and DegQ, which degrade misfolded proteins under envelope stress. For example:
sohB operates within broader stress-management networks, particularly the CpxAR envelope stress response:
sohB exemplifies E. coli’s strategy of maintaining overlapping proteolytic systems:
Table 2: Proteases in E. coli Envelope Stress Response
Protease | Localization | Primary Role | Induction Trigger |
---|---|---|---|
sohB | Periplasm | Compensatory degradation; HtrA suppression | htrA deficiency, heat |
DegP (HtrA) | Periplasm | Refolding/degradation of misfolded proteins | Envelope stress, heat |
DegQ | Periplasm | Substrate cleavage (e.g., CadC activation) | Acid stress, misfolded proteins |
Protease IV | Inner membrane | Signal peptide digestion | Constitutive |
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